2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple ring systems, including isoquinoline, thiazolidine, and pyridopyrimidine, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with isoquinoline, thiazolidine, and pyridopyrimidine ring systems. Examples include:
- Isoquinoline derivatives
- Thiazolidine derivatives
- Pyridopyrimidine derivatives
Uniqueness
The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its complex structure, which combines multiple ring systems and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H28N4O2S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O2S2/c1-2-3-4-8-15-31-26(33)22(35-27(31)34)17-21-24(28-23-12-7-9-14-30(23)25(21)32)29-16-13-19-10-5-6-11-20(19)18-29/h5-7,9-12,14,17H,2-4,8,13,15-16,18H2,1H3/b22-17- |
InChI Key |
YXPJFMLPGOIILA-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
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